molecular formula C25H27ClN4 B12209057 5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12209057
M. Wt: 419.0 g/mol
InChI Key: BTJYASYPGGISCR-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, chlorophenyl, and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, 4-chlorobenzene, and 3,4-dimethylbenzene, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-(4-fluorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-tert-butyl-3-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-tert-butyl-3-(4-methylphenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

The uniqueness of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27ClN4/c1-15-7-12-20(13-16(15)2)27-22-14-21(25(4,5)6)28-24-23(17(3)29-30(22)24)18-8-10-19(26)11-9-18/h7-14,27H,1-6H3

InChI Key

BTJYASYPGGISCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C

Origin of Product

United States

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